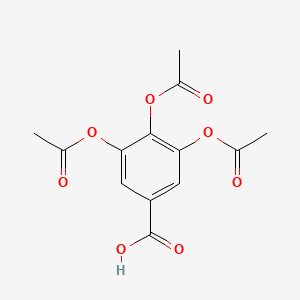

3,4,5-Triacetoxybenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3,4,5-triacetyloxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O8/c1-6(14)19-10-4-9(13(17)18)5-11(20-7(2)15)12(10)21-8(3)16/h4-5H,1-3H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJCGLAAQSUGMKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC(=CC(=C1OC(=O)C)OC(=O)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40216562 | |

| Record name | Benzoic acid, 3,4,5-tris(acetyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40216562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6635-24-1 | |

| Record name | Benzoic acid, 3,4,5-tris(acetyloxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006635241 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6635-24-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49173 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6635-24-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16959 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 3,4,5-tris(acetyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40216562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4,5-tris(acetyloxy)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,4,5-Triacetoxybenzoic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2TPZ8W7SN9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 3,4,5-Triacetoxybenzoic Acid from Gallic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the synthesis of 3,4,5-Triacetoxybenzoic acid, a key derivative of gallic acid. This compound serves as a stable, protected form of gallic acid, making it a valuable intermediate in organic synthesis and pharmaceutical development.[1] The acetylation of the three phenolic hydroxyl groups enhances the molecule's lipophilicity and modifies its biological activity, which can be advantageous for various applications, including antifungal agents and precursors for more complex molecules.[1] This guide details the common synthetic routes, experimental protocols, and key characterization data.

Synthesis Overview

The primary method for synthesizing this compound is through the esterification (specifically, acetylation) of gallic acid. This reaction targets the three hydroxyl (-OH) groups on the aromatic ring of gallic acid, converting them into acetate esters (-OCOCH₃).

The most common acetylating agent for this transformation is acetic anhydride (Ac₂O).[2] The reaction can be performed under various conditions, often employing a catalyst to facilitate the process. Catalysts can be basic, such as pyridine or sodium hydroxide, or acidic.[3] Solvent-free conditions are also a viable and sustainable option.[4] The overall reaction involves the nucleophilic attack of the phenolic hydroxyl groups on the electrophilic carbonyl carbon of acetic anhydride, leading to the formation of the tri-acetylated product and acetic acid as a byproduct.

Experimental Protocols

Below are detailed methodologies for the acetylation of gallic acid. The choice of method may depend on available reagents, desired scale, and purification strategy.

Protocol 1: Acetylation using Acetic Anhydride with a Catalyst

This protocol is a generalized method based on common laboratory practices for phenol acetylation.

Materials:

-

Gallic Acid (1.0 eq)

-

Acetic Anhydride (excess, e.g., 5-10 eq)

-

Catalyst (e.g., a few drops of concentrated Sulfuric Acid or 0.1 eq of 4-Dimethylaminopyridine (DMAP))

-

Ice-cold distilled water

-

Sodium Bicarbonate (NaHCO₃) solution (saturated)

-

Ethyl Acetate

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Ethanol or Methanol for recrystallization

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add gallic acid and an excess of acetic anhydride.

-

Catalyst Addition: Slowly add the chosen catalyst (e.g., a few drops of H₂SO₄ or a catalytic amount of DMAP) to the stirred suspension.[5]

-

Reaction: Heat the mixture, typically to 80-100°C, and stir for 1-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: After the reaction is complete, cool the flask to room temperature and then carefully and slowly pour the reaction mixture into a beaker containing a large volume of ice-cold distilled water to precipitate the product and hydrolyze the excess acetic anhydride.

-

Isolation: Stir the aqueous mixture for about 15-30 minutes to ensure complete precipitation.[6] Collect the solid product by vacuum filtration.

-

Washing: Wash the crude product on the filter with cold distilled water until the filtrate is neutral to remove acetic acid and any remaining catalyst. A wash with a saturated sodium bicarbonate solution can also be used to neutralize residual acid, followed by a final wash with water.[6]

-

Drying: Dry the crude product in a desiccator or a vacuum oven at a low temperature.

-

Purification: Recrystallize the dried crude product from a suitable solvent, such as ethanol or methanol, to obtain pure this compound as a white crystalline solid.

Quantitative and Physical Data

The following table summarizes key quantitative and physical data for the reactants and the product.

| Property | Gallic Acid | Acetic Anhydride | This compound |

| Molecular Formula | C₇H₆O₅ | C₄H₆O₃ | C₁₃H₁₂O₈ |

| Molecular Weight | 170.12 g/mol | 102.09 g/mol | 296.23 g/mol [7][8] |

| Appearance | White to pale fawn crystalline solid | Colorless liquid | White crystalline solid[1] |

| Melting Point | ~260 °C (decomposes) | -73.1 °C | ~172 °C[1] |

| Typical Acetylating Agent | - | Acetic Anhydride, Acetyl Chloride | - |

| Common Catalysts | - | H₂SO₄, Pyridine, DMAP, NaOH | - |

| Reaction Yield | - | - | Varies (typically 78-97%)[5] |

Product Characterization

Confirmation of the successful synthesis and purity of this compound is typically achieved through various analytical techniques:

-

Fourier Transform Infrared (FTIR) Spectroscopy: Used to identify the functional groups. Key signals include the appearance of ester carbonyl (C=O) stretching bands around 1750 cm⁻¹ and the disappearance of the broad hydroxyl (-OH) band from the starting material.[1][9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure. The ¹H NMR spectrum will show characteristic singlets for the three acetyl methyl groups and the aromatic protons.[5]

-

Mass Spectrometry (MS): Provides the molecular weight of the product, confirming the addition of three acetyl groups.[5]

-

Thermal Analysis (DSC/TGA): Differential Scanning Calorimetry (DSC) can be used to determine the melting point and identify phase transitions, while Thermogravimetric Analysis (TGA) indicates the thermal stability of the compound.[1]

Visualized Workflow and Logic

The following diagrams illustrate the synthetic workflow and the chemical transformation.

Caption: Experimental workflow for the synthesis of this compound.

References

- 1. Structural and Theoretical Investigation of Anhydrous this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scribd.com [scribd.com]

- 3. prepchem.com [prepchem.com]

- 4. scispace.com [scispace.com]

- 5. Peracetylation of polyphenols under rapid and mild reaction conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | A Stoichiometric Solvent-Free Protocol for Acetylation Reactions [frontiersin.org]

- 7. Benzoic acid, 3,4,5-tris(acetyloxy)- | C13H12O8 | CID 95088 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. scbt.com [scbt.com]

- 9. [PDF] Structural and Theoretical Investigation of Anhydrous this compound | Semantic Scholar [semanticscholar.org]

A Comprehensive Technical Guide to the Physicochemical Properties of 3,4,5-Triacetoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4,5-Triacetoxybenzoic acid, also known as triacetylgallic acid, is a derivative of gallic acid, a naturally occurring polyphenol found in various plants. Gallic acid and its derivatives are of significant interest in the fields of pharmacology and materials science due to their diverse biological activities and chemical properties. This technical guide provides an in-depth overview of the core physicochemical properties of this compound, along with experimental protocols for its synthesis and a discussion of its potential biological relevance. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Physicochemical Properties

Table 1: General Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₂O₈ | [1] |

| Molecular Weight | 296.23 g/mol | [1] |

| CAS Number | 6635-24-1 | [1] |

| Appearance | White crystalline solid | [2] |

| LogP | 1.16 | [3] |

Table 2: Thermal Properties

| Property | Value | Source |

| Boiling Point | 468.3 °C at 760 mmHg | [2] |

| Melting Point | 168-171 °C (for 3,4,5-trimethoxybenzoic acid) |

Table 3: Solubility and Acidity

| Property | Value | Source |

| Solubility | Sparingly soluble in water; soluble in ethanol, dimethyl sulfoxide (DMSO), and dichloromethane (for 3,4,5-trimethoxybenzoic acid) | |

| pKa | Approximately 4.48 (for the parent compound, 3,4,5-trihydroxybenzoic acid) |

Note: The solubility and pKa values are based on the closely related compounds 3,4,5-trimethoxybenzoic acid and 3,4,5-trihydroxybenzoic acid (gallic acid), respectively. The esterification of the hydroxyl groups to acetate groups is expected to decrease water solubility and slightly alter the pKa of the carboxylic acid.

Experimental Protocols

Synthesis of this compound from Gallic Acid

A common method for the synthesis of this compound is through the acetylation of gallic acid.[4]

Materials:

-

Gallic acid

-

Acetic anhydride or Acetyl chloride

-

Base (e.g., Sodium hydroxide, Sodium carbonate, or Pyridine)

-

Appropriate solvent (e.g., Tetrahydrofuran)

-

Drying agent (e.g., Anhydrous sodium sulfate)

Procedure:

-

Dissolve gallic acid in a suitable solvent in a reaction flask.

-

Add a base to the solution.

-

Slowly add acetic anhydride or acetyl chloride to the reaction mixture while stirring.

-

Continue stirring the reaction for a specified period, monitoring the reaction progress by techniques such as thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is typically worked up by extraction. This involves washing with an aqueous solution (e.g., 5% sodium bicarbonate) and then with a saturated sodium chloride solution.

-

The organic layer is then dried over an anhydrous drying agent.

-

The solvent is removed under reduced pressure to yield the crude product.

Purification of this compound

The crude this compound can be purified using standard laboratory techniques.

Materials:

-

Crude this compound

-

Recrystallization solvent (e.g., ethanol/water mixture)

-

Filtration apparatus

Procedure:

-

Dissolve the crude product in a minimal amount of a hot recrystallization solvent.

-

Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization.

-

Collect the purified crystals by filtration.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the purified crystals under vacuum.

Synthesis and Purification Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound from gallic acid.

Caption: Synthesis and purification workflow for this compound.

Biological Activity and Signaling Pathways

While this compound itself has not been extensively studied for its direct biological effects, it is primarily considered as a prodrug or a synthetic precursor to gallic acid.[2] Gallic acid is well-documented to possess a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects.[5] The acetylation of the hydroxyl groups in gallic acid to form this compound can increase its lipophilicity, potentially enhancing its absorption and cellular uptake. Once inside the cell, it is hypothesized that cellular esterases can hydrolyze the acetate groups, releasing the active gallic acid.

The biological activities of gallic acid are mediated through various signaling pathways. For instance, its anticancer effects have been linked to the induction of apoptosis.[2] While specific signaling pathways directly modulated by this compound are not well-defined, it is plausible that its biological effects, following conversion to gallic acid, would involve similar pathways.

The following diagram illustrates a generalized logical relationship of how this compound may exert its biological effects.

Caption: Proposed mechanism of action for this compound.

Conclusion

This compound is a synthetic derivative of gallic acid with physicochemical properties that may enhance its potential as a therapeutic agent. This guide has summarized the available data on its properties and provided a general framework for its synthesis and purification. Further research is warranted to fully elucidate the specific biological activities and mechanisms of action of this compound, distinguishing its effects from those of its parent compound, gallic acid. The information presented herein serves as a foundational resource for scientists and researchers in the ongoing exploration of gallic acid derivatives for drug development.

References

3,4,5-Triacetoxybenzoic acid chemical structure and IUPAC name

An In-depth Technical Guide to 3,4,5-Triacetoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a derivative of gallic acid. The document details its chemical identity, physicochemical properties, and a standard experimental protocol for its synthesis.

Chemical Identity

IUPAC Name: 3,4,5-triacetyloxybenzoic acid[1]

Synonyms: 3,4,5-tris(acetyloxy)benzoic acid, Gallic acid triacetate, Triacetylgallussaure[1]

CAS Number: 6635-24-1[1]

Chemical Structure

The chemical structure of this compound consists of a benzoic acid core with three acetoxy groups substituted at the 3, 4, and 5 positions of the benzene ring.

Caption: Chemical structure of this compound.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₂O₈ | [1] |

| Molecular Weight | 296.23 g/mol | [1] |

| Appearance | White crystalline solid | [2] |

| Melting Point | 168-171 °C | [3] |

| Solubility | Slightly soluble in water; Soluble in ethanol, ether, and chloroform. | [3] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the acetylation of gallic acid using acetic anhydride.[2][4]

Materials:

-

Gallic acid (1.88 g, 11 mmol)[2]

-

Acetic anhydride (10 mL)[2]

-

Concentrated Sulfuric Acid (1 mL, 1 mol·L⁻¹)[2]

-

Cold water (50 mL)[2]

-

Methanol for recrystallization

Procedure:

-

A mixture of gallic acid, acetic anhydride, and sulfuric acid is stirred under reflux for 4 hours.[2]

-

After cooling, 50 mL of cold water is added to the system, leading to the precipitation of a white crystalline solid.[2]

-

The powder is then filtered and washed with water.[2]

-

The resulting solid is further purified by crystallization in methanol at room temperature (25°C).[2]

Caption: Workflow for the synthesis of this compound.

Analytical Characterization

The synthesized this compound can be characterized using various analytical techniques to confirm its structure and purity.

Infrared Spectroscopy (IR): Vibrational spectroscopy is a valuable tool for analyzing the structural and supramolecular features of the molecule in its solid state. A comparison between the experimental and calculated wavenumbers allows for the assignment of the normal vibrational modes.[2]

Thermal Analysis: Techniques such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can be employed to study the thermal behavior and phase stability of the compound.[2]

X-ray Diffraction (XRD): Single crystal X-ray diffraction can be used to determine the precise three-dimensional arrangement of atoms and molecules in the crystal, revealing details about its supramolecular architecture.[2]

Applications and Further Research

This compound serves as a stable form of gallic acid, with its hydroxyl groups protected as acetates, making them less reactive.[2] This structural modification has been noted to increase its antifungal activity.[2] It is also used in the preparation of other gallic acid derivatives.[5] Further research can explore its potential in various pharmaceutical and material science applications.

References

- 1. Benzoic acid, 3,4,5-tris(acetyloxy)- | C13H12O8 | CID 95088 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Structural and Theoretical Investigation of Anhydrous this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bdmaee.net [bdmaee.net]

- 4. prepchem.com [prepchem.com]

- 5. This compound | 6635-24-1 [chemicalbook.com]

molecular weight and formula of 3,4,5-Triacetoxybenzoic acid

For Researchers, Scientists, and Drug Development Professionals

This document provides core technical data on 3,4,5-Triacetoxybenzoic acid, a compound of interest in various research and development applications. The information is presented to be accessible and useful for professionals in the fields of chemistry, pharmacology, and materials science.

Core Molecular Data

The fundamental molecular properties of this compound are summarized in the table below. This data is essential for experimental design, analytical method development, and computational modeling.

| Property | Value |

| Chemical Formula | C₁₃H₁₂O₈[1][2] |

| Molecular Weight | 296.23 g/mol [1][2] |

| Alternate Names | 3,4,5-tris(acetyloxy)benzoic acid[1] |

| CAS Number | 6635-24-1[1][2] |

Logical Relationship of Molecular Properties

The molecular formula dictates the molecular weight, which is a critical parameter in stoichiometry and the preparation of solutions with specific molar concentrations. The IUPAC name provides a standardized nomenclature, while the CAS number offers a unique identifier for this specific chemical substance.

References

A Technical Guide to 3,4,5-Triacetoxybenzoic Acid for Researchers and Drug Development Professionals

Introduction: 3,4,5-Triacetoxybenzoic acid, a triacetylated derivative of gallic acid, is a chemical compound of interest in organic synthesis and pharmaceutical research. Its structural relationship to gallic acid, a well-known polyphenolic compound with diverse biological activities, makes it a valuable intermediate and a subject for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of its chemical identity, physicochemical properties, synthesis, and potential applications, with a focus on data relevant to researchers and scientists.

Chemical Identity and Synonyms

The Chemical Abstracts Service (CAS) has assigned the number 6635-24-1 to this compound.[1] A comprehensive list of its synonyms and identifiers is provided below to facilitate its identification across various databases and literature.

| Identifier Type | Identifier |

| IUPAC Name | 3,4,5-triacetyloxybenzoic acid |

| Synonyms | 3,4,5-tris(acetyloxy)benzoic acid, Gallic acid triacetate, Triacetylgallussaure |

| Molecular Formula | C₁₃H₁₂O₈ |

| PubChem CID | 95088 |

| NSC Number | 49173, 16959 |

A compilation of common identifiers for this compound.

Physicochemical Properties

| Property | Value |

| Molecular Weight | 296.23 g/mol |

| XLogP3-AA (Lipophilicity) | 0.7 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 8 |

| Rotatable Bond Count | 7 |

| Exact Mass | 296.05321734 Da |

| Topological Polar Surface Area | 116 Ų |

| Complexity | 417 |

Computed physicochemical properties of this compound.[1]

Synthesis of this compound

The primary route for synthesizing this compound is through the acetylation of gallic acid. This reaction involves the treatment of gallic acid with an acetylating agent such as acetic anhydride or acetyl chloride.[2]

Caption: Synthesis workflow for this compound and a downstream derivative.

The following is a representative experimental protocol for the synthesis of this compound. Note that specific conditions may require optimization.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve gallic acid in a suitable solvent (e.g., pyridine or acetic acid).

-

Addition of Acetylating Agent: Slowly add an excess of acetic anhydride to the solution while stirring. The reaction is exothermic, and cooling may be necessary to control the temperature.

-

Reaction Conditions: Heat the reaction mixture to reflux for a specified period (typically 1-3 hours) to ensure complete acetylation.

-

Workup: After cooling to room temperature, pour the reaction mixture into ice-cold water to precipitate the product and hydrolyze any remaining acetic anhydride.

-

Isolation and Purification: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

-

Characterization: Confirm the identity and purity of the product using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and melting point determination.

Applications in Drug Development and Biological Context

This compound is primarily utilized as a chemical intermediate. It serves as a protected form of gallic acid, allowing for modifications at the carboxylic acid group. For instance, it can be converted to its acid chloride, which then reacts with various amines to produce a library of gallic acid amide derivatives.[2] These derivatives can be explored for a range of pharmacological activities.

While direct studies on the signaling pathways affected by this compound are limited, the biological activities of its parent compound, gallic acid, and other related benzoic acid derivatives are well-documented. Gallic acid is known to induce apoptosis in cancer cells.[3] Furthermore, derivatives of the related 3,4,5-trimethoxybenzoic acid scaffold have been shown to induce apoptosis in cancer cell lines through mechanisms involving the activation of death receptors and mitochondria-mediated pathways.

For example, a study on a 3,4,5-trimethoxybenzyloxy derivative in colorectal cancer cells identified the induction of the death receptor DR5 and the involvement of the mitochondria-mediated apoptosis pathway.[4][5] This suggests a potential area of investigation for derivatives of this compound.

Caption: A potential apoptotic signaling pathway that may be targeted by benzoic acid derivatives.

References

- 1. Benzoic acid, 3,4,5-tris(acetyloxy)- | C13H12O8 | CID 95088 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. prepchem.com [prepchem.com]

- 3. This compound | 6635-24-1 [chemicalbook.com]

- 4. Activation of death receptor, DR5 and mitochondria-mediated apoptosis by a 3,4,5-trimethoxybenzyloxy derivative in wild-type and p53 mutant colorectal cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

A Theoretical Deep Dive into the Structural Landscape of 3,4,5-Triacetoxybenzoic Acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive theoretical investigation into the molecular structure of 3,4,5-Triacetoxybenzoic acid (TABA), a derivative of the antioxidant gallic acid. By integrating experimental findings with computational chemistry, this document offers a detailed exploration of TABA's conformational possibilities, spectroscopic properties, and electronic structure. This information is crucial for understanding its chemical behavior and potential applications in pharmaceutical and materials science.

Molecular Structure and Conformational Analysis

This compound is a molecule with significant conformational flexibility due to the rotation of its three acetoxyl groups and the carboxylic acid group attached to the benzene ring.[1] Theoretical calculations have been instrumental in identifying the most stable conformations of TABA.

A conformational search performed using Density Functional Theory (DFT) at the B3LYP/6-311++G(2d,p) level of theory has revealed the existence of three stable conformers, designated as TABA-α, TABA-β, and TABA-γ.[2] The most stable of these is the TABA-α conformation, which has been confirmed to be the one present in the experimentally determined anhydrous crystalline structure.[2] The relative energies of the other two conformers, TABA-β and TABA-γ, are slightly higher, indicating they are less likely to be observed under normal conditions.[2]

Below is a summary of the relative energies of the three stable conformers:

| Conformer | Relative Energy (kcal/mol) |

| TABA-α | 0.000 |

| TABA-β | 0.249 |

| TABA-γ | 3.613 |

Table 1: Relative energies of the stable conformers of this compound calculated at the B3LYP/6-311++G(2d,p) level of theory.[2]

The geometric parameters, including key bond lengths and torsion angles, for the experimentally determined structure and the theoretically optimized TABA-α conformer show a high degree of agreement. This validates the computational approach used for this investigation.

| Parameter | Experimental (X-ray) | Theoretical (B3LYP/6-311++G(2d,p)) |

| C4-O3 Bond Length (Å) | 1.409 | 1.403 |

| C5-O5 Bond Length (Å) | 1.406 | 1.406 |

| C6-O7 Bond Length (Å) | 1.407 | 1.402 |

| α (C4-O3-C8-O4) Torsion Angle (°) | -4.9 | -3.5 |

| β (C5-O5-C10-O6) Torsion Angle (°) | 81.3 | 83.2 |

| γ (C6-O7-C12-O8) Torsion Angle (°) | -6.3 | -3.4 |

Table 2: Comparison of selected experimental and theoretical geometric parameters for the TABA-α conformer of this compound.[2]

Spectroscopic Analysis: A Combined Experimental and Theoretical Approach

Vibrational spectroscopy, specifically Fourier Transform Infrared (FTIR) spectroscopy, provides a powerful tool for characterizing the structure of this compound. By comparing the experimental FTIR spectrum with a theoretically simulated spectrum, a detailed assignment of the vibrational modes can be achieved.

The theoretical infrared spectrum was simulated based on the optimized geometry of the TABA-α conformer at the B3LYP/6-311++G(2d,p) level of theory.[2] A good agreement between the experimental and calculated wavenumbers is observed, allowing for the precise assignment of the normal vibrational modes.[2]

| Experimental Wavenumber (cm⁻¹) | Calculated Wavenumber (cm⁻¹) | Vibrational Assignment |

| 1765 | 1770 | C=O stretching (acetoxy groups) |

| 1688 | 1695 | C=O stretching (carboxylic acid) |

| 1605 | 1600 | C=C stretching (aromatic ring) |

| 1188 | 1195 | C-O stretching (acetoxy groups) |

| 910 | 915 | O-H out-of-plane bending (carboxylic acid dimer) |

Table 3: Selected experimental and calculated vibrational frequencies and their assignments for this compound.[2]

Electronic Properties: Insights from Molecular Orbital Theory

The electronic properties of this compound were investigated using molecular orbital theory. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial for understanding the molecule's reactivity.

The HOMO is primarily localized on the benzene ring and the oxygen atoms of the acetoxy groups, indicating these are the regions most susceptible to electrophilic attack. The LUMO, on the other hand, is distributed over the carboxylic acid group and the carbonyl carbons of the acetoxy groups, suggesting these are the likely sites for nucleophilic attack.

The molecular electrostatic potential (MEP) surface further elucidates the reactive sites of the molecule. The MEP map shows negative potential regions (electron-rich) around the carbonyl oxygen atoms of the acetoxy and carboxylic acid groups, making them susceptible to electrophilic attack. Positive potential regions (electron-poor) are observed around the hydrogen atom of the carboxylic acid, indicating a propensity for nucleophilic attack.

Experimental and Computational Workflow

The comprehensive understanding of the structure of this compound is achieved through a synergistic workflow that combines experimental techniques and theoretical calculations.

Experimental and Computational Protocols

Synthesis and Crystallization of this compound

A mixture of gallic acid (1.88 g, 11 mmol), acetic anhydride (10 mL), and sulfuric acid (1 mL, 1 mol/L) was stirred under reflux for 4 hours.[1] After cooling, 50 mL of cold water was added to the system, leading to the precipitation of a white crystalline solid.[1] This solid was filtered and washed with water.[1] Further purification was achieved by crystallization from methanol at room temperature (25°C).[1]

Single Crystal X-ray Diffraction

Single crystal X-ray diffraction data were collected on a suitable single crystal of anhydrous TABA. The structure was solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.

Thermal Analysis

Thermogravimetric analysis (TGA) was performed by heating a sample of approximately 3.5 mg from room temperature to 400°C at a heating rate of 10°C/min under a nitrogen atmosphere.[1] Differential Scanning Calorimetry (DSC) was carried out by heating a sample of 3.5 ± 0.5 mg in an aluminum pan from room temperature to 400°C at a heating rate of 10°C/min under a nitrogen atmosphere.[1]

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of solid TABA was recorded in the range of 4000-400 cm⁻¹ using KBr pellets.

Computational Details

All theoretical calculations were performed using the Gaussian 09 software package. The molecular geometries were optimized using Density Functional Theory (DFT) with the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) exchange-correlation functional and the 6-311++G(2d,p) basis set. The conformational search was performed by systematically rotating the torsion angles of the acetoxy and carboxylic acid groups. Frequency calculations were performed at the same level of theory to confirm the nature of the stationary points as minima and to simulate the infrared spectrum. Molecular orbitals and the molecular electrostatic potential were visualized using the GaussView 5 software.

References

The Multifaceted Biological Activities of Gallic Acid Derivatives: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the diverse biological activities of gallic acid and its derivatives, with a focus on their antioxidant, anti-inflammatory, anticancer, antimicrobial, and neuroprotective properties. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this class of phenolic compounds.

Core Biological Activities of Gallic Acid Derivatives

Gallic acid (3,4,5-trihydroxybenzoic acid) and its derivatives are naturally occurring polyphenolic compounds found in a variety of plants, fruits, and nuts.[1] They have garnered significant scientific interest due to their broad spectrum of pharmacological effects.[2] This guide summarizes the key biological activities and the underlying molecular mechanisms.

Antioxidant Activity

Gallic acid and its derivatives are potent antioxidants, capable of scavenging free radicals and mitigating oxidative stress, a key factor in numerous chronic diseases.[3] The antioxidant capacity is often evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. The efficiency of these compounds is typically expressed as the half-maximal inhibitory concentration (IC50), with lower values indicating higher antioxidant activity.

Table 1: Antioxidant Activity of Gallic Acid and Its Derivatives

| Compound | Assay | IC50 Value | Reference(s) |

| Gallic Acid | DPPH | 13.2 - 30.53 µM | [3] |

| Gallic Acid | DPPH | 54.96 µg/mL | [4] |

| Gallic Acid | ABTS | 3.55 µg/mL | [3] |

| Methyl Gallate | DPPH | - | [5] |

| Propyl Gallate | DPPH | - | [5] |

| Octyl Gallate | DPPH | - | [5] |

| Lauryl Gallate | DPPH | - | [5] |

| Isoamyl Gallate | - | - | [6] |

| Heptyl Gallate | - | - | [6] |

| Tert-butyl Gallate | - | - | [6] |

| N-tert-butyl gallamide | - | - | [7] |

| N-hexyl gallamide | - | - | [7] |

Note: A comprehensive table with more derivatives and specific IC50 values requires a systematic review of numerous individual studies.

Anti-inflammatory Activity

The anti-inflammatory effects of gallic acid derivatives are primarily attributed to their ability to inhibit pro-inflammatory enzymes such as cyclooxygenases (COX-1 and COX-2) and to modulate inflammatory signaling pathways like Nuclear Factor-kappa B (NF-κB).[8][9]

Table 2: Anti-inflammatory Activity of Gallic Acid Derivatives

| Compound | Assay | IC50 Value | Reference(s) |

| Gallic Acid | COX-1 Inhibition | 1.5 ± 0.244 µM | [8] |

| Gallic Acid | COX-2 Inhibition | 0.074 ± 0.082 µM | [8] |

Note: Data on COX inhibition by a wider range of gallic acid derivatives is an active area of research.

Anticancer Activity

Gallic acid and its derivatives have demonstrated cytotoxic effects against various cancer cell lines.[6][7][10] Their anticancer mechanisms involve the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of cancer cell proliferation and metastasis.[11][12] The cytotoxic potential is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability.[13]

Table 3: Anticancer Activity of Gallic Acid and Its Derivatives

| Compound | Cell Line | IC50 Value | Reference(s) |

| Gallic Acid | SMMC-7721 (Hepatocellular Carcinoma) | - | [12] |

| Gallic Acid | MDA-MB-231 (Breast Cancer) | 43.86 µg/mL | [13] |

| Gallic Acid | MDA-MB-231 (Breast Cancer) | 50 µM (48h) | [11] |

| Gallic Acid | MCF-7 (Breast Cancer) | 18 µg/mL | [10] |

| Gallic Acid | HeLa (Cervical Cancer) | 242.4 µM (48h) | [13] |

| Heptyl Gallate | MCF-7 (Breast Cancer) | 25.94 µg/mL | [6] |

| Isoamyl Gallate | MCF-7 (Breast Cancer) | 58.11 µg/mL | [6] |

| Octyl Gallate | MCF-7 (Breast Cancer) | 42.34 µg/mL | [6] |

| N-tert-butyl gallamide | MCF-7 (Breast Cancer) | 2.1 µg/mL | [7] |

| N-hexyl gallamide | MCF-7 (Breast Cancer) | 3.5 µg/mL | [7] |

Note: IC50 values can vary depending on the cell line and experimental conditions.

Antimicrobial Activity

Several gallic acid derivatives exhibit significant activity against a broad spectrum of pathogenic bacteria and fungi.[4][14][15] The antimicrobial efficacy is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Table 4: Antimicrobial Activity of Gallic Acid and Its Derivatives

| Compound | Microorganism | MIC Value | Reference(s) |

| Gallic Acid | Staphylococcus aureus | - | [4] |

| Gallic Acid | Bacillus cereus | - | [4] |

| Gallic Acid | Escherichia coli | - | [4] |

| Gallic Acid | Pseudomonas aeruginosa | - | [4] |

| Gallic Acid | Candida albicans | - | [4] |

| Gallic Acid | Methicillin-resistant S. aureus (MRSA) | 32 µg/mL | [14] |

| Gallic Acid-Polyphemusin I (GAPI) | Streptococcus mutans | 80 µM | [15] |

| Gallic Acid-Polyphemusin I (GAPI) | Lactobacillus acidophilus | 40 µM | [15] |

Note: The effectiveness of antimicrobial agents is highly dependent on the specific microbial strain.

Neuroprotective Effects

Gallic acid and its derivatives have shown promise in protecting neuronal cells from damage induced by oxidative stress and neuroinflammation, which are implicated in neurodegenerative diseases like Parkinson's and Alzheimer's.[2][16] Their neuroprotective mechanisms include the scavenging of reactive oxygen species (ROS), modulation of signaling pathways involved in cell survival, and maintenance of mitochondrial function.[16]

Table 5: Neuroprotective Activity of Gallic Acid and Its Derivatives

| Compound | Cell Model | Protective Effect | Reference(s) |

| Gallic Acid | SH-SY5Y cells (6-OHDA-induced toxicity) | Increased cell viability | |

| Gallic Acid | SH-SY5Y cells (6-OHDA-induced toxicity) | Reduced apoptosis and increased expression of survival proteins | [17] |

| Gallic Acid | Primary rat cortex neurons (Glutamate-induced neurotoxicity) | Attenuated neurotoxicity | [9] |

Note: Quantitative data for neuroprotective effects are often presented as percentage of cell viability or reduction in apoptotic markers.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[3]

Procedure:

-

Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The absorbance of the working solution at 517 nm should be adjusted to approximately 1.0.

-

Sample Preparation: Dissolve the test compounds (gallic acid derivatives) and a positive control (e.g., ascorbic acid) in a suitable solvent to prepare a series of concentrations.

-

Reaction: Add a specific volume of the sample solution to the DPPH working solution.

-

Incubation: Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).

-

Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is determined by plotting the percentage of inhibition against the sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance at 734 nm.[18]

Procedure:

-

Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.[19]

-

Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with a suitable buffer (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.[20]

-

Sample Preparation: Prepare a series of concentrations of the test compounds and a standard antioxidant (e.g., Trolox).

-

Reaction: Add a small volume of the sample solution to the ABTS•+ working solution.

-

Incubation: Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).

-

Measurement: Measure the absorbance at 734 nm.

-

Calculation: Calculate the percentage of inhibition as in the DPPH assay and determine the IC50 value.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

Principle: This colorimetric assay is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in metabolically active cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[13]

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the gallic acid derivatives for a specific duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (e.g., 0.5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Measurement: Measure the absorbance of the solubilized formazan at a wavelength of around 570 nm using a microplate reader.

-

Calculation: Cell viability is expressed as a percentage of the untreated control. The IC50 value, the concentration that reduces cell viability by 50%, is then calculated.

Minimum Inhibitory Concentration (MIC) Determination

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This can be determined using broth dilution or agar dilution methods.

Broth Microdilution Method:

-

Preparation of Compound Dilutions: Prepare a two-fold serial dilution of the gallic acid derivative in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton broth for bacteria).

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10^5 CFU/mL).

-

Inoculation: Add the microbial inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

Determination of MIC: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed.

Cyclooxygenase (COX) Inhibition Assay

Principle: This assay measures the ability of a compound to inhibit the activity of COX enzymes (COX-1 and COX-2), which are responsible for the conversion of arachidonic acid to prostaglandins. Inhibition is often determined by measuring the amount of prostaglandin E2 (PGE2) produced.[21]

General Procedure:

-

Enzyme and Substrate Preparation: Prepare solutions of the COX enzyme (COX-1 or COX-2) and the substrate, arachidonic acid.

-

Inhibitor Incubation: Pre-incubate the enzyme with various concentrations of the gallic acid derivative or a known COX inhibitor (positive control) for a specific time at 37°C.[22]

-

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.

-

Reaction Termination: Stop the reaction after a defined period using a suitable agent (e.g., stannous chloride).[22]

-

PGE2 Quantification: Measure the amount of PGE2 produced using a method such as an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[21][23]

-

Calculation: Calculate the percentage of COX inhibition for each concentration of the test compound and determine the IC50 value.

Assessment of Mitochondrial Membrane Potential (MMP)

Principle: Changes in MMP are an early indicator of apoptosis. Cationic fluorescent dyes, such as JC-1 or TMRM, accumulate in healthy mitochondria with high membrane potential. A decrease in MMP leads to a reduction in the fluorescence intensity or a shift in the fluorescence emission spectrum of these dyes.[24][25]

General Procedure using JC-1:

-

Cell Treatment: Treat neuronal cells (e.g., SH-SY5Y) with the neurotoxic agent (e.g., 6-OHDA) in the presence or absence of the gallic acid derivative.

-

Dye Loading: Incubate the cells with the JC-1 dye solution according to the manufacturer's instructions.

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microscope or a microplate reader. In healthy cells, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low MMP, JC-1 remains in its monomeric form and emits green fluorescence.

-

Analysis: The ratio of red to green fluorescence is used as an indicator of the mitochondrial membrane potential. A decrease in this ratio signifies a loss of MMP.

Signaling Pathways and Experimental Workflows

The biological activities of gallic acid derivatives are mediated through the modulation of various intracellular signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate some of the key pathways and experimental workflows.

Caption: Workflow for DPPH and ABTS Antioxidant Assays.

Caption: Gallic Acid-Induced Apoptotic Signaling Pathway.

Caption: Inhibition of NF-κB Signaling by Gallic Acid Derivatives.

This technical guide provides a foundational understanding of the biological activities of gallic acid derivatives. Further research is warranted to fully elucidate their therapeutic potential and to develop novel drug candidates based on this versatile class of natural compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. Structure-activity relationship analysis of antioxidant ability and neuroprotective effect of gallic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. atlantis-press.com [atlantis-press.com]

- 7. In Vitro Cytotoxicity of the Synthesized Gallic Acid Derivatives (N-Alkyl Gallamide) Against Breast MCF-7 Cancer Cells – Oriental Journal of Chemistry [orientjchem.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Cytotoxic activity of caffeic acid and gallic acid against MCF-7 human breast cancer cells: An in silico and in vitro study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Gallic acid and curcumin induce cytotoxicity and apoptosis in human breast cancer cell MDA-MB-231 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Gallic acid as a selective anticancer agent that induces apoptosis in SMMC-7721 human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pnrjournal.com [pnrjournal.com]

- 14. Gallic acid exerts antibiofilm activity by inhibiting methicillin-resistant Staphylococcus aureus adhesion - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. Neuroprotective Effects of Polysaccharides and Gallic Acid from Amauroderma rugosum against 6-OHDA-Induced Toxicity in SH-SY5Y Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]

- 20. benchchem.com [benchchem.com]

- 21. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 22. cdn.caymanchem.com [cdn.caymanchem.com]

- 23. An ELISA method to measure inhibition of the COX enzymes | Springer Nature Experiments [experiments.springernature.com]

- 24. Mitochondrial Membrane Potential Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Mitochondrial Membrane Potential Assay - PMC [pmc.ncbi.nlm.nih.gov]

preliminary antioxidant screening of 3,4,5-Triacetoxybenzoic acid

An In-depth Technical Guide on the Preliminary Antioxidant Screening of 3,4,5-Triacetoxybenzoic Acid

Introduction

This compound is a derivative of gallic acid (3,4,5-trihydroxybenzoic acid), a well-documented and potent natural antioxidant. In this compound, the three hydroxyl groups of gallic acid are protected as acetate esters.[1] This structural modification can influence its stability, solubility, and bioavailability, which in turn may affect its antioxidant properties. While direct studies on the antioxidant activity of this compound are limited, a comprehensive understanding of its potential can be extrapolated from the extensive research on its parent compound, gallic acid, and other derivatives.

This technical guide provides an overview of the standard methodologies for preliminary antioxidant screening that would be applicable to this compound. It also presents comparative data from related compounds to offer a predictive insight into its potential efficacy.

Structure-Activity Relationship and Expected Antioxidant Potential

The antioxidant activity of phenolic compounds like gallic acid is primarily attributed to their ability to donate hydrogen atoms from their hydroxyl groups, thereby neutralizing free radicals. The number and position of these hydroxyl groups are critical for this activity. Gallic acid, with its three adjacent hydroxyl groups, is one of the most potent phenolic antioxidants.[2][3]

The acetylation of these hydroxyl groups in this compound would likely decrease its direct radical scavenging activity in in vitro chemical assays, as the hydrogen-donating ability is masked. However, it is plausible that these acetate groups could be hydrolyzed in vivo or under certain experimental conditions, releasing the active gallic acid. Therefore, while its direct antioxidant capacity may be lower, it could function as a more stable prodrug form of gallic acid.

Quantitative Data on Antioxidant Activity of Gallic Acid and Derivatives

To provide a benchmark for the potential antioxidant activity of this compound, the following table summarizes the reported activities of gallic acid and some of its common derivatives in various in vitro assays.

| Compound | Assay | IC50 / Activity | Reference |

| Gallic Acid | DPPH | 13.2 µM | [4] |

| Gallic Acid | DPPH | IC50 = 2.42 ± 0.08 μM | [2] |

| Gallic Acid | ABTS | % Inhibition at 50 µM = 79.50% | [2] |

| Gallic Acid | FRAP | Strongest activity among tested antioxidants | [3] |

| Methyl Gallate | CCl3O2• scavenging | Rate constant = 1.23 x 10⁷ M⁻¹ s⁻¹ | [5] |

| Propyl Gallate | CCl3O2• scavenging | Rate constant = 1.67 x 10⁷ M⁻¹ s⁻¹ | [5] |

| Ethyl Gallate | Superoxide Scavenging | Effective scavenger | [6] |

| 3,4-Dihydroxybenzoic Acid | DPPH | Less active than Gallic Acid |

Note: IC50 is the concentration of the antioxidant required to scavenge 50% of the free radicals. A lower IC50 value indicates higher antioxidant activity.

Experimental Protocols for Preliminary Antioxidant Screening

A preliminary assessment of the antioxidant potential of a compound like this compound typically involves a battery of in vitro assays that measure different aspects of antioxidant action.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is one of the most common and straightforward methods for determining free radical scavenging activity. It measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.

Protocol:

-

Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep violet color.

-

Assay Procedure:

-

Measurement: Measure the absorbance of the solutions at 517 nm using a UV-Vis spectrophotometer.[4]

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is then determined by plotting the percentage of scavenging against the concentration of the compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.

Protocol:

-

Reagent Preparation:

-

Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

-

Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

-

Before use, dilute the ABTS•+ solution with a suitable solvent (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 (± 0.02) at 734 nm.[8]

-

-

Assay Procedure:

-

Measurement: Measure the absorbance at 734 nm.

-

Calculation: The scavenging activity is calculated similarly to the DPPH assay. The results can be expressed as an IC50 value or as Trolox Equivalent Antioxidant Capacity (TEAC).

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.

Protocol:

-

Reagent Preparation:

-

Prepare the FRAP reagent fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ solution in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 ratio.

-

Warm the FRAP reagent to 37°C before use.

-

-

Assay Procedure:

-

Add a small volume of the test compound to a larger volume of the FRAP reagent.

-

Incubate the mixture at 37°C for a defined period (e.g., 30 minutes).

-

-

Measurement: Measure the absorbance of the blue-colored solution at 593 nm.

-

Calculation: The antioxidant capacity is determined from a standard curve prepared with a known antioxidant, such as FeSO₄·7H₂O or Trolox.

Visualizations: Workflows and Pathways

To better illustrate the experimental and logical frameworks, the following diagrams are provided.

Caption: A generalized workflow for in vitro antioxidant assays.

Caption: General antioxidant mechanism of phenolic acids.

Conclusion

While direct experimental data on this compound is not widely available, its structural relationship to gallic acid provides a strong basis for predicting its antioxidant potential. Preliminary screening using a combination of assays such as DPPH, ABTS, and FRAP is essential to characterize its activity. It is hypothesized that this compound may act as a stable precursor to gallic acid, with its efficacy being dependent on the hydrolysis of its acetate groups. Further research is warranted to fully elucidate its antioxidant profile and potential applications in drug development and other scientific fields.

References

- 1. Structural and Theoretical Investigation of Anhydrous this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Assessment of antioxidant activity by using different in vitro methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.aip.org [pubs.aip.org]

- 5. researchgate.net [researchgate.net]

- 6. Flavonols and derivatives of gallic acid from young leaves of Toona sinensis (A. Juss.) Roemer and evaluation of their anti-oxidant capacity by chemical methods - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Stability of Triacetylated Gallic Acid

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Triacetylated gallic acid (TAGA), the tri-ester derivative of gallic acid, presents a significantly different stability profile compared to its parent compound. The acetylation of the three phenolic hydroxyl groups imparts enhanced resistance to oxidative degradation but introduces susceptibility to hydrolysis. This technical guide provides a comprehensive overview of the stability of TAGA, outlining its degradation pathways, summarizing expected quantitative stability data, and providing detailed experimental protocols for its assessment. The information herein is critical for the formulation development, manufacturing, and storage of products containing triacetylated gallic acid.

Core Stability Profile

The stability of triacetylated gallic acid is primarily dictated by the integrity of its three acetyl ester linkages. While these groups protect the vulnerable phenolic core from oxidation, they are the principal sites of degradation through hydrolysis.

-

Hydrolytic Degradation: The ester bonds of TAGA are prone to hydrolysis under both acidic and alkaline conditions. The rate of hydrolysis is significantly influenced by pH and temperature. Alkaline conditions, in particular, can lead to rapid deacetylation.

-

Oxidative Stability: Compared to gallic acid, which is highly susceptible to oxidation, triacetylated gallic acid demonstrates superior stability in the presence of oxidizing agents. The acetyl groups effectively shield the hydroxyl moieties that are the primary targets of oxidation.

-

Thermal Stability: In the solid state and in the absence of moisture, triacetylated gallic acid exhibits good thermal stability. However, at elevated temperatures, particularly in aqueous environments, the rate of hydrolysis is accelerated.

-

Photostability: While specific data is limited, it is anticipated that the acetyl groups may offer some degree of protection against photolytic degradation compared to the unacetylated gallic acid.

Quantitative Stability Data

The following table summarizes the expected quantitative stability of triacetylated gallic acid under various forced degradation conditions. This data is illustrative and based on the known behavior of similar acetylated phenolic compounds. Specific, validated data should be generated for any new formulation or application.

| Stress Condition | Parameters | Illustrative Degradation (%) | Major Degradation Products |

| Acidic Hydrolysis | 0.1 M HCl at 80°C for 8 hours | 20 - 30% | Mono- and di-acetylated gallic acid, Gallic acid |

| Alkaline Hydrolysis | 0.01 M NaOH at 25°C for 2 hours | 35 - 50% | Gallic acid |

| Oxidative Stress | 6% H₂O₂ at 25°C for 24 hours | < 5% | Minimal degradation observed |

| Thermal Degradation | Solid-state at 105°C for 24 hours | < 2% | Minimal degradation in the absence of moisture |

| Photodegradation | ICH Q1B Option 2 | 10 - 15% | Not fully characterized; likely involves hydrolysis |

Experimental Protocols

A robust stability-indicating analytical method is paramount for accurately assessing the stability of triacetylated gallic acid. The following protocols provide a framework for a comprehensive forced degradation study.

Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method

Objective: To develop a validated HPLC method capable of separating triacetylated gallic acid from its potential degradation products.

Instrumentation and Conditions:

-

System: HPLC with a Photodiode Array (PDA) or UV detector.

-

Column: C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase:

-

Solvent A: 0.1% (v/v) phosphoric acid in water.

-

Solvent B: Acetonitrile.

-

-

Gradient Elution:

Time (min) % Solvent A % Solvent B 0 85 15 20 40 60 25 15 85 30 15 85 32 85 15 | 40 | 85 | 15 |

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 35°C.

-

Detection Wavelength: 272 nm.

-

Injection Volume: 20 µL.

Forced Degradation Study Protocol

Objective: To evaluate the intrinsic stability of triacetylated gallic acid under various stress conditions.

Procedure:

-

Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of triacetylated gallic acid in a suitable solvent (e.g., methanol or acetonitrile).

-

Acidic Hydrolysis:

-

Mix equal volumes of the stock solution and 1 M HCl.

-

Incubate at 80°C in a water bath.

-

Withdraw aliquots at 0, 2, 4, and 8 hours.

-

Neutralize with 1 M NaOH and dilute with the mobile phase to a final concentration of approximately 100 µg/mL.

-

-

Alkaline Hydrolysis:

-

Mix equal volumes of the stock solution and 0.1 M NaOH.

-

Maintain at room temperature (25°C).

-

Withdraw aliquots at 0, 30, 60, and 120 minutes.

-

Neutralize with 0.1 M HCl and dilute as above.

-

-

Oxidative Degradation:

-

Mix equal volumes of the stock solution and 6% (w/v) H₂O₂.

-

Keep at room temperature for 24 hours, protected from light.

-

Withdraw an aliquot at 24 hours and dilute for analysis.

-

-

Thermal Degradation (Solid State):

-

Spread a thin layer of solid triacetylated gallic acid in a petri dish.

-

Place in a hot air oven at 105°C for 24 hours.

-

At the end of the exposure, dissolve a known weight of the sample in the initial solvent and dilute for analysis.

-

-

Photostability Testing:

-

Expose the solid drug substance and a solution (e.g., 100 µg/mL in methanol:water) to light conditions as specified in ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).

-

Wrap a control sample in aluminum foil to protect it from light.

-

Analyze the samples after the exposure period.

-

Sample Analysis: Analyze all samples using the validated stability-indicating HPLC method. The peak purity of the triacetylated gallic acid peak should be assessed using a PDA detector to ensure no co-eluting degradation products.

Mandatory Visualizations

Proposed Degradation Pathway of Triacetylated Gallic Acid

Caption: Stepwise hydrolysis is the primary degradation pathway for triacetylated gallic acid.

Experimental Workflow for Stability Assessment

Caption: Logical workflow for the stability testing of triacetylated gallic acid.

An In-depth Technical Guide on the Discovery and History of 3,4,5-Triacetoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4,5-Triacetoxybenzoic acid, an acetylated derivative of gallic acid, is a significant compound in the realm of organic synthesis. It serves as a crucial intermediate and precursor in the manufacturing of a wide array of pharmaceuticals and specialty chemicals. This technical guide offers a comprehensive exploration of the discovery and historical development of this compound. It provides detailed insights into early synthetic methodologies, presents key quantitative data in a structured format, and visually represents the synthetic pathways. This document is tailored for an audience of researchers, scientists, and professionals engaged in drug development who require a foundational understanding of the compound's origins and chemical synthesis.

Historical Context and Emergence in the Scientific Record

The history of this compound is fundamentally intertwined with its parent compound, gallic acid (3,4,5-trihydroxybenzoic acid). Gallic acid, a naturally occurring phenolic acid, has been known and studied since the late 18th century, being readily available from plant sources such as gallnuts, tea leaves, and oak bark.

The advent of this compound was not a singular discovery event but rather a logical progression in the broader scientific investigation of phenolic compounds during the late 19th and early 20th centuries. Acetylation became a standard and invaluable technique for chemists to protect reactive hydroxyl groups, alter the solubility and reactivity of molecules, and aid in the structural elucidation of natural products.

A significant milestone in the documented synthesis of this compound was the work of F. D. Chattaway, published in 1931 in the Journal of the Chemical Society.[1][2] Chattaway's paper, "CCCXLII.—Acetylation in aqueous alkaline solutions," provided a systematic and reproducible method for the acetylation of various phenolic compounds, including gallic acid.[1][2] This publication stands as a key historical reference, offering a clear and methodical approach to the synthesis of this compound.

Early Synthetic Methodologies

The principal and historically established route for the preparation of this compound is the direct acetylation of gallic acid. This chemical transformation is typically achieved by reacting gallic acid with an acetylating agent, most commonly acetic anhydride or acetyl chloride.

The Chattaway Method (1931)

The procedure detailed by F. D. Chattaway in 1931 provided a robust and efficient method for the synthesis of this compound in an aqueous alkaline medium.[1][2] This methodology offered good yields and a high degree of purity for the final product.

Experimental Protocol:

The protocol is based on the principle of nucleophilic acyl substitution, where the phenoxide ions of gallic acid, formed in an alkaline solution, act as nucleophiles and attack the electrophilic carbonyl carbons of acetic anhydride.

-

Reactants:

-

Gallic Acid

-

Acetic Anhydride

-

Sodium Hydroxide (aqueous solution)

-

Hydrochloric Acid (for acidification)

-

-

Procedure (Generalized):

-

Gallic acid is dissolved in a cooled aqueous solution of sodium hydroxide to form the corresponding sodium gallate.

-

Acetic anhydride is then added in portions to the cooled and stirred alkaline solution. The temperature is maintained at a low level to control the exothermic reaction.

-

The reaction mixture is stirred until the acetylation is complete.

-

Upon completion, the reaction mixture is acidified with a mineral acid, such as hydrochloric acid, which protonates the carboxylate group and causes the precipitation of this compound.

-

The resulting white, crystalline solid is collected by filtration, washed with cold water to remove any inorganic impurities, and subsequently dried.

-

Quantitative Data

The following tables summarize the key quantitative data for this compound, including its physicochemical properties and a representative reaction stoichiometry based on the historical synthetic method.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₃H₁₂O₈ |

| Molecular Weight | 296.23 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 187-191 °C |

| Solubility | Soluble in ethanol, acetone, and ethyl acetate. Insoluble in cold water. |

Table 2: Stoichiometry for the Synthesis from Gallic Acid

| Reactant/Product | Molecular Formula | Molar Mass ( g/mol ) | Molar Ratio |

| Gallic Acid | C₇H₆O₅ | 170.12 | 1 |

| Acetic Anhydride | C₄H₆O₃ | 102.09 | 3 |

| This compound | C₁₃H₁₂O₈ | 296.23 | 1 |

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate the core synthetic pathway and a generalized experimental workflow for the preparation of this compound.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3,4,5-Triacetoxybenzoic Acid

Introduction

3,4,5-Triacetoxybenzoic acid, also known as triacetylgallic acid, is a derivative of gallic acid, a naturally occurring phenolic compound. The synthesis of this compound is a common laboratory procedure involving the acetylation of the three phenolic hydroxyl groups of gallic acid. This compound serves as a valuable intermediate in organic synthesis and for the preparation of various derivatives. The most prevalent method for this synthesis is the reaction of gallic acid with an acetylating agent, such as acetic anhydride, often in the presence of a catalyst.

Reaction Scheme

The overall reaction for the synthesis of this compound from gallic acid is as follows:

Gallic Acid reacts with Acetic Anhydride to yield this compound and Acetic Acid.

Experimental Protocol

This protocol details the synthesis of this compound via the acid-catalyzed acetylation of gallic acid using acetic anhydride.

Materials and Reagents:

-

Gallic acid (3,4,5-trihydroxybenzoic acid)

-

Acetic anhydride

-

Concentrated sulfuric acid (catalyst)

-

Deionized water

-

Ethanol (for recrystallization)

-

Beaker or Erlenmeyer flask

-

Stirring apparatus (magnetic stirrer and stir bar)

-

Ice bath

-

Heating mantle or water bath

-

Buchner funnel and filter paper

-

Vacuum flask

-

Vacuum desiccator

Procedure:

-

Reaction Setup: In a suitably sized beaker or Erlenmeyer flask equipped with a magnetic stir bar, add acetic anhydride.

-

Catalyst Addition: Carefully and slowly add a catalytic amount of concentrated sulfuric acid to the acetic anhydride while stirring. An exothermic reaction will occur, so it is advisable to perform this step in an ice bath to control the temperature.

-

Addition of Gallic Acid: Gradually add gallic acid to the stirred solution in small portions. The temperature of the reaction mixture should be monitored and maintained between 40-50°C.[1] A cooling bath may be necessary to control the temperature, as higher temperatures can lead to product decomposition, while lower temperatures will slow the reaction rate.[1]

-

Reaction: Once all the gallic acid has been added, continue stirring the mixture and monitor the temperature. After the initial exothermic reaction subsides and the mixture begins to cool on its own, allow it to stand.[1]

-

Precipitation: Once the reaction mixture has cooled to approximately room temperature (around 25°C), pour it slowly into a larger beaker containing cold deionized water. A white precipitate of this compound will form.[1]

-

Isolation: Cool the mixture further in an ice bath to ensure complete precipitation.[1] Collect the solid product by vacuum filtration using a Buchner funnel.

-

Washing: Wash the collected precipitate with cold deionized water to remove any unreacted starting materials and byproducts.

-

Purification (Recrystallization): For further purification, recrystallize the crude product from a suitable solvent, such as ethanol.[1] Dissolve the solid in a minimal amount of hot ethanol and allow it to cool slowly to form crystals.

-

Drying: Collect the purified crystals by vacuum filtration and dry them in a vacuum desiccator to a constant weight. The product is fairly reactive and can decompose upon standing, so proper drying is important.[1]

Data Presentation

The following table summarizes the key quantitative data for this compound.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₂O₈ | [2] |

| Molecular Weight | 296.23 g/mol | [2][3] |

| Appearance | White crystalline powder | |

| Melting Point | 96–97 °C | [1] |

| Theoretical Yield | Varies based on starting material amount | |

| Typical Experimental Yield | 86-87% | [1] |

Experimental Workflow

The following diagram illustrates the workflow for the synthesis of this compound.

Caption: Experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols for 3,4,5-Triacetoxybenzoic Acid in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 3,4,5-triacetoxybenzoic acid as a versatile reagent in organic synthesis. The primary application of this compound lies in its role as a protected form of gallic acid, enabling selective reactions at the carboxylic acid functionality while the reactive phenolic hydroxyl groups are masked as acetates. This document details protocols for the preparation of this compound, its activation, coupling reactions to form amides and esters, and subsequent deprotection to yield the final gallic acid derivatives. Furthermore, its application in the synthesis of dendrimeric structures is explored.

Synthesis of this compound